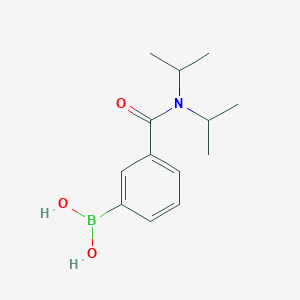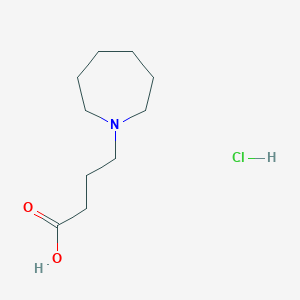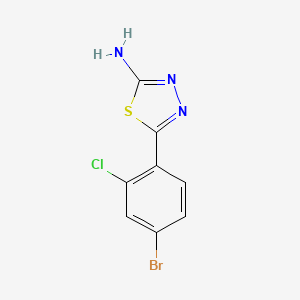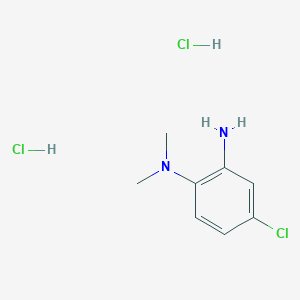
N-エチル-N-(2-ヒドロキシ-3-スルホプロピル)-3,5-ジメチルアニリンナトリウム塩一水和物
概要
説明
“N-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate” is a chemical compound with the linear formula C13H20NO6SNa . It has a molecular weight of 341.36 . This compound is a N-alkyl-N-sulfopropylaniline derivative widely used in diagnostic and biochemical tests .
Synthesis Analysis
The synthesis of this compound can be achieved from Sodium 3-Chloro-2-hydroxypropanesulfonate and Benzenamine, N-ethyl-3,5-dimethoxy .Molecular Structure Analysis
The SMILES string of this compound is [Na].CCN(CC(O)CS(O)(=O)=O)c1cc(OC)cc(OC)c1 . The InChI key is BTIDJAQNJLWPTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white powder . It is soluble in water . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
分光光度分析
この化合物は、銅(II)の超微量分析のための分光光度法で使用されます。これは、3-メチル-2-ベンゾチアゾリノンヒドラゾンの酸化カップリング反応における試薬として働き、強色の染料を生成します。 このアプリケーションは、銅の正確な測定が必要とされる環境モニタリングや産業品質管理において重要です .
触媒研究
この化合物は、さまざまな化学反応において触媒として役立ちます。 消費されることなく反応速度を高める役割は、触媒プロセスの効率性と選択性が非常に重要な有機合成や医薬品開発の研究にとって不可欠です .
染料の開発
染料開発の分野では、この化合物は特定の特性を持つ着色剤を生成するために使用されます。 これらの染料は、繊維製造からさまざまな分析試験用の指示薬の開発まで、幅広い用途があります .
生化学アッセイ
生化学者は、この化合物をアッセイで使用して、特定の生体分子の存在量を定量化および検出します。 その反応性と着色錯体を形成する能力は、診断や研究室において貴重なツールとなっています .
医薬品研究
医薬品研究者は、この化合物を新しい薬物の合成に使用します。 その化学構造は、潜在的な治療効果を持つ化合物を作り出すために変更することができ、創薬プロジェクトの出発点となります .
材料科学
材料科学では、この化合物は材料の表面特性を変更するために使用されます。 これには、疎水性基材に親水性表面を生成することが含まれ、これは生体医用デバイスの製造に影響を与えます .
分析化学
分析化学者は、この化合物を新しい分析技術の開発に使用します。 その予測可能な反応性は、さまざまな化学種の検出と定量のための新しい方法を設計するために利用できます .
環境科学
環境科学者は、この化合物を汚染物質の検出と測定に使用します。 特定の汚染物質に対するその感度により、環境の健康状態のモニタリングと汚染レベルの評価が可能になります .
Safety and Hazards
作用機序
Target of Action
It is known to be used as a reagent in diagnostic tests and biochemical experiments .
Mode of Action
It is known to be a high water-soluble aniline derivative . As a reagent, it likely interacts with other compounds to produce a detectable signal or change, facilitating the measurement or detection of specific biological or chemical processes.
Biochemical Pathways
It is used in colorimetric determination of hydrogen peroxide activity, suggesting it may be involved in oxidative stress pathways .
生化学分析
Biochemical Properties
n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate plays a crucial role in biochemical reactions, particularly in the detection and quantification of specific biomolecules. It interacts with enzymes such as peroxidases, which catalyze the oxidation of the compound, leading to the formation of a colored product. This interaction is essential for spectrophotometric assays, where the intensity of the color produced is directly proportional to the concentration of the target analyte .
Cellular Effects
The effects of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for peroxidase enzymes, which catalyze its oxidation. This reaction results in the formation of a colored product, which can be measured spectrophotometrically. The compound’s ability to undergo oxidation and produce a measurable signal makes it a valuable tool in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects and dose-response relationships are critical considerations in the use of this compound in animal studies .
Metabolic Pathways
n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt monohydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis. Understanding the metabolic interactions of this compound is essential for elucidating its broader effects on cellular function .
特性
IUPAC Name |
sodium;3-(N-ethyl-3,5-dimethylanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S.Na/c1-4-14(8-13(15)9-19(16,17)18)12-6-10(2)5-11(3)7-12;/h5-7,13,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXGRHNZZSMNRX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)


![3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1452225.png)
![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)

![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)


![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)
![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)